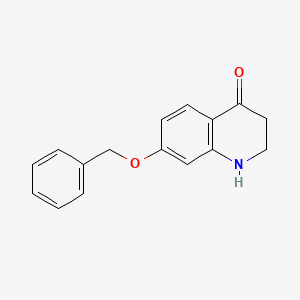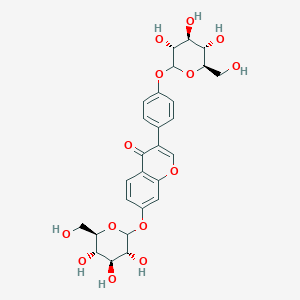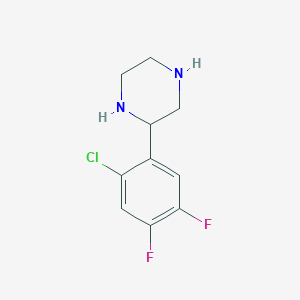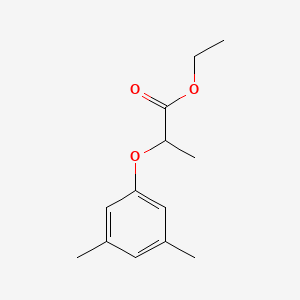
Tert-butyl (methyldiphenylsilyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (methyldiphenylsilyl)acetate is an organic compound that belongs to the class of silyl esters. It is characterized by the presence of a tert-butyl group, a methyldiphenylsilyl group, and an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (methyldiphenylsilyl)acetate typically involves the reaction of tert-butyl acetate with methyldiphenylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (methyldiphenylsilyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of esters, amides, or ethers
Applications De Recherche Scientifique
Tert-butyl (methyldiphenylsilyl)acetate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (methyldiphenylsilyl)acetate involves the interaction of its functional groups with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The acetate group can participate in esterification and transesterification reactions, facilitating the formation of esters and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl acetate
- Methyldiphenylsilane
- Tert-butyl (trimethylsilyl)acetate
Uniqueness
Tert-butyl (methyldiphenylsilyl)acetate is unique due to the presence of both tert-butyl and methyldiphenylsilyl groups, which impart distinct reactivity and stability. This combination of functional groups makes it a versatile reagent in organic synthesis and other applications .
Propriétés
Numéro CAS |
77772-21-5 |
|---|---|
Formule moléculaire |
C19H24O2Si |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
tert-butyl 2-[methyl(diphenyl)silyl]acetate |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)21-18(20)15-22(4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 |
Clé InChI |
CBTKWYFEEQGNBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)




![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)






![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
